
(2-Cyclopropylethyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Cyclopropylethyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1355355-88-2 . It is a powder at room temperature and has a molecular weight of 173.08 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H12N2.2ClH/c6-7-4-3-5-1-2-5;;/h5,7H,1-4,6H2;2*1H . This indicates the presence of a cyclopropyl group attached to an ethyl group, which is further connected to a hydrazine group. Two hydrochloride ions are also associated with this molecule. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
Cycloaddition Reactions and Derivative Synthesis
Hydrazine derivatives are crucial in cycloaddition reactions, which are fundamental to synthesizing structurally diverse pyridazine derivatives. Garve et al. (2016) explored the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ, demonstrating a method to access tetrahydropyridazines efficiently. This work emphasizes the versatility of hydrazine derivatives in creating complex heterocyclic compounds, a cornerstone in medicinal chemistry and material science Garve et al., 2016.
Spectrophotometric and Fluorescence Probes
Hydrazine and its derivatives serve as key components in developing analytical methods for detecting various substances. George et al. (2008) reported a spectrophotometric method for determining hydrazine by forming a derivative with 2,4-dinitrophenylhydrazine, showcasing the role of hydrazine derivatives in analytical chemistry George et al., 2008. Additionally, Zhang et al. (2015) developed a near-infrared (NIR) fluorescence probe for hydrazine, highlighting the importance of hydrazine derivatives in environmental and biological sciences for sensitive and selective detection of hazardous substances Zhang et al., 2015.
Carbonyl-Olefin Metathesis and Organocatalysis
The reactivity of hydrazine derivatives underlines their utility in organocatalytic reactions, such as carbonyl-olefin metathesis. Hong et al. (2014) studied the mechanism of hydrazine-catalyzed carbonyl-olefin metathesis using density functional theory (DFT), revealing insights into the reactivities of different alkenes in cycloadditions and cycloreversions Hong et al., 2014.
Environmental and Biological Implications
Research also delves into the environmental and biological impacts of hydrazine derivatives. Choudhary and Hansen (1998) reviewed the health effects of hydrazines as environmental contaminants, underscoring the need for understanding their toxicological profiles due to widespread use and occurrence in hazardous waste sites Choudhary & Hansen, 1998.
Mecanismo De Acción
Safety and Hazards
“(2-Cyclopropylethyl)hydrazine dihydrochloride” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-cyclopropylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-7-4-3-5-1-2-5;;/h5,7H,1-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZPJRQZBDGOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2447287.png)
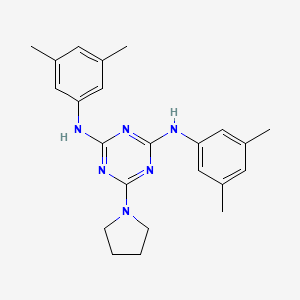
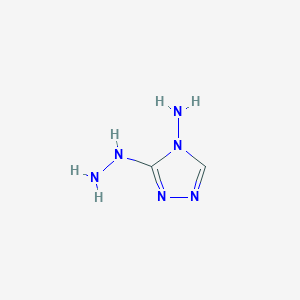

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2447299.png)
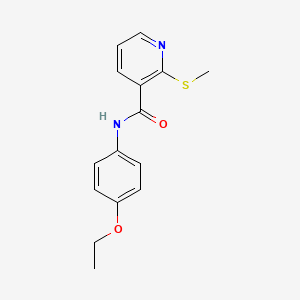
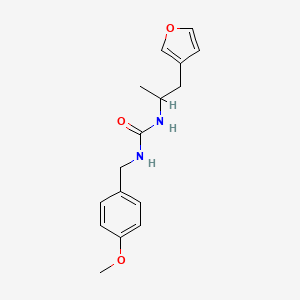
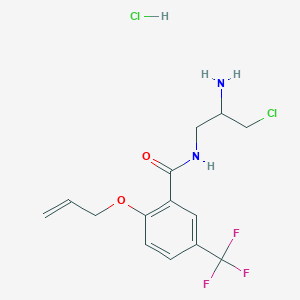

![N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2447306.png)
![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)
![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)
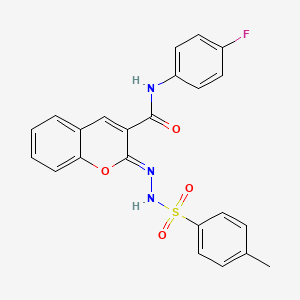
![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)